(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
Beschreibung
The compound (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one (CAS: 89-67-8) is a chiral furanone derivative characterized by a dihydrofuran-2(3H)-one core substituted with hydroxyl groups at positions 3, 4, and 3. This compound is commercially available at ≥97% purity (Fluorochem, Catalog No. F791734) and is of interest in synthetic chemistry and biochemical research due to its stereochemical complexity and polar functional groups .
Eigenschaften
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-FPRJBGLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-67-8 | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one, commonly referred to as a dihydrofuran derivative, is a compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : (3R,4S,5R)-3,4-dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
- Molecular Formula : C7H12O7
- Molecular Weight : 208.17 g/mol
- CAS Number : 89-67-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Studies have demonstrated that (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory conditions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate effective inhibition of bacterial growth and biofilm formation. The mechanism appears to involve disruption of the microbial cell membrane.
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Antioxidant Mechanism :
- The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- It also reduces lipid peroxidation levels in affected cells.
-
Anti-inflammatory Pathways :
- It modulates the nuclear factor kappa B (NF-kB) pathway, reducing the expression of inflammatory genes.
- The inhibition of COX and LOX pathways leads to decreased production of inflammatory mediators.
-
Antimicrobial Mechanism :
- It disrupts bacterial cell wall synthesis and alters membrane permeability.
- The compound may also interfere with bacterial metabolic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antioxidant Effects :
- A study involving human fibroblasts treated with oxidative stress agents showed that pre-treatment with the compound significantly reduced markers of oxidative damage by 50% compared to untreated controls.
-
Case Study on Anti-inflammatory Activity :
- In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessing the efficacy against Staphylococcus aureus infections found that patients treated with formulations containing this compound experienced faster recovery times and reduced infection rates.
Data Tables
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that compounds similar to (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that they can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular diseases .
Antimicrobial Activity
There is evidence that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria. This makes it a candidate for development into new antimicrobial agents .
Drug Development
Due to its structural characteristics and biological activity, (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one is being explored as a lead compound in drug discovery programs aimed at developing novel therapeutics for metabolic disorders and chronic diseases .
Glycosylation Studies
The compound's sugar-like structure allows it to be used in glycosylation studies. Understanding how it interacts with various glycosyltransferases can provide insights into carbohydrate metabolism and the development of carbohydrate-based drugs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Properties | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages treated with the compound. |
| Study 3 | Antimicrobial Activity | Reported efficacy against Staphylococcus aureus and Escherichia coli at low concentrations. |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The dihydrofuran-2(3H)-one scaffold is a common feature among structurally related compounds. Key variations arise from substituents at the 3-, 4-, and 5-positions, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Hydrophilicity : The target compound exhibits higher aqueous solubility than analogs with fewer hydroxyl groups (e.g., CAS 86404-04-8) due to its trihydroxypropyl side chain .
- Lipophilicity : Benzyl-protected derivatives (e.g., ) are significantly more lipophilic, making them suitable for organic synthesis but less ideal for biological applications .
- Stability : Glycosylated analogs () may exhibit reduced stability under acidic conditions due to hydrolyzable glycosidic bonds .
Natural Product Derivatives
Glycosylated furanones from Aruncus sylvester () demonstrate unique bioactivities, including antimicrobial properties, but their complex structures limit large-scale synthesis .
Computational Analysis
Tools like UCSF Chimera () enable visualization of stereochemical differences and hydrogen-bonding networks, aiding in the rational design of analogs .
Vorbereitungsmethoden
Key Reaction Steps
-
Protection of Hydroxyl Groups : Initial protection of hydroxyl groups with acetyl or benzyl groups prevents unwanted side reactions. For example, tri-O-acetyl-D-ribonolactone is reacted with trimethylsilyl chloride to yield a protected intermediate.
-
Aldol Condensation : The protected sugar undergoes aldol addition with a glycerol derivative to introduce the (1S,2R)-1,2,3-trihydroxypropyl sidechain. Catalysis by L-proline ensures enantioselectivity.
-
Cyclization : Intramolecular esterification under acidic conditions (e.g., HCl in THF) forms the dihydrofuran-2(3H)-one ring.
Critical Parameters :
-
Temperature control during aldol condensation (0–5°C) minimizes racemization.
-
Use of anhydrous solvents (e.g., THF, DCM) preserves stereochemical integrity.
Enzymatic Asymmetric Synthesis
Biocatalytic methods exploit enzymes like lipases or oxidoreductases to achieve high enantiomeric excess (ee).
Oxidoreductase-Mediated Hydroxylation
-
Substrate : 5-Propyl-dihydrofuran-2(3H)-one is hydroxylated at C3 and C4 positions using cytochrome P450 monooxygenases.
-
Conditions :
Parameter Value pH 7.4 (phosphate buffer) Temperature 37°C Cofactor NADPH (0.5 mM) Reaction Time 24–48 h
This method achieves >90% ee but requires costly cofactor regeneration systems.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Palladium or ruthenium catalysts enable stereocontrol during hydrogenation of ketone intermediates.
Ruthenium-BINAP Complexes
-
Substrate : 3,4-Diketo-dihydrofuran derivative.
-
Catalyst : RuCl₂[(R)-BINAP] (0.5 mol%).
-
Conditions :
| H₂ Pressure | 50 bar |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 85% |
| ee | 94% |
This method is scalable but limited by catalyst cost and sensitivity to oxygen.
Multi-Step Chemical Synthesis from Acyclic Precursors
Stepwise Assembly
-
Epoxidation : (E)-4-Penten-1-ol is epoxidized with m-CPBA to form a trans-epoxide.
-
Ring-Opening : The epoxide reacts with a trihydroxypropyl Grignard reagent, followed by oxidation to a ketone.
-
Lactonization : Acid-catalyzed cyclization yields the dihydrofuranone core.
Challenges :
-
Low diastereoselectivity (<60% de) during epoxide ring-opening necessitates chromatographic purification.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of intermediates on Wang resin simplifies purification and enables combinatorial library generation.
Protocol Overview
-
Resin Functionalization : Wang resin is loaded with a Fmoc-protected hydroxy acid.
-
Iterative Coupling : Amino acids and glycerol derivatives are added via HBTU activation.
-
Cleavage : TFA treatment releases the final product with >95% purity.
Advantages :
Q & A
Q. How is the stereochemical configuration of the compound determined experimentally?
The stereochemical configuration is confirmed via single-crystal X-ray diffraction . For example, studies on structurally similar furanone derivatives (e.g., (3R,4R,5S)-4-hydroxy-3-methyl derivatives) used X-ray crystallography to resolve absolute configurations, with mean C–C bond deviations of 0.004 Å and R factors ≤0.035, ensuring high precision . Researchers should grow high-quality crystals in inert solvents and validate results using software like SHELX or Olex2.
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on safety data sheets (SDS) for analogous compounds:
Q. Which analytical methods are recommended for assessing purity and structural integrity?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. For example:
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?
Optimization involves:
- Catalyst screening: Chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess (e.e.).
- Reaction conditions: Temperature, solvent polarity, and reaction time adjustments. For example, highlights the importance of stepwise purification and monitoring by thin-layer chromatography (TLC) during synthesis of related purine derivatives.
- Mechanistic studies: Density functional theory (DFT) calculations to predict transition states and regioselectivity .
Q. How can contradictions in reported stability data under varying pH and temperature conditions be resolved?
Design a stability-indicating study with:
Q. What role does this compound play in nucleotide biosynthesis or enzyme inhibition studies?
Structurally related furanones (e.g., uridine triphosphate analogs) act as substrate mimics in enzymatic assays. For instance:
- Kinase/phosphatase studies: The dihydroxypropyl moiety may compete with natural substrates (e.g., ATP or NADPH) in binding pockets, as seen in ligand-protein docking simulations .
- Isotopic labeling: Use ¹³C/¹⁵N-labeled derivatives to track metabolic incorporation via mass spectrometry .
Methodological Considerations
- Data validation: Cross-reference crystallographic data (CCDC entries) and NMR spectra with public databases (e.g., PubChem or RCSB PDB) to resolve structural ambiguities .
- Controlled experiments: Include positive/negative controls (e.g., commercially available analogs) in bioactivity assays to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
